nNOS Inhibition vs. 7-Methoxyindazole
The 7-methoxy substitution pattern is critical for nNOS inhibitory activity within the indazole series. While direct IC50 data for 3-Bromo-7-methoxy-1H-indazole is not available, a class-level inference can be made based on the activity of its parent compound, 7-methoxyindazole (7-MI). 7-MI demonstrates significant nNOS inhibition with an IC50 of 0.8 μM, and importantly, it shows strong selectivity for constitutive NOS isoforms (nNOS and eNOS) over inducible NOS (iNOS) [1]. In contrast, isomeric methoxyindazoles (4-, 5-, and 6-methoxyindazoles) are essentially inactive, with less than 10% inhibition at 1 mM [2]. Furthermore, 7-MI is less potent than the nitro-analog, 7-nitroindazole (7-NI), which has an IC50 of 0.71 μM for rat nNOS , but 7-MI's activity confirms that a strong electron-withdrawing group is not a prerequisite for NOS inhibition [3]. The addition of a 3-bromo substituent to the 7-methoxyindazole core, as in the target compound, is expected to modulate potency and potentially improve selectivity, as seen with other 3,7-disubstituted indazoles [4].
| Evidence Dimension | nNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not directly available; inferred activity from 7-methoxyindazole core |
| Comparator Or Baseline | 7-Methoxy-1H-indazole (7-MI): IC50 = 0.8 μM (rat cerebellum nNOS) [1]; 7-Nitro-1H-indazole (7-NI): IC50 = 0.71 μM (rat nNOS) |
| Quantified Difference | 7-MI is approximately 1.1-fold less potent than 7-NI (0.8 μM vs. 0.71 μM), but 7-MI is >1250-fold more potent than other methoxyindazole isomers which show <10% inhibition at 1000 μM [2]. |
| Conditions | In vitro enzymatic assay using rat cerebellum homogenates for 7-MI [1]; purified recombinant rat nNOS for 7-NI . |
Why This Matters
This class-level evidence confirms that the 7-methoxy group is essential for nNOS inhibitory activity, a feature that distinguishes 3-Bromo-7-methoxy-1H-indazole from many other indazole analogs, making it a valuable scaffold for developing selective nNOS inhibitors.
- [1] Schumann, P., et al. (2001). Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1153-1156. View Source
- [2] Tuynman, A., et al. (2003). Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide, 9(2), 86-94. View Source
- [3] Collot, V., et al. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-199. View Source
- [4] Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-5973. View Source
